methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Description
Methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C25H20ClFN2O5S and its molecular weight is 514.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-2. COX enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in inflammation and pain signaling .
Mode of Action
The compound acts as a COX-2 inhibitor . By binding to the active site of the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various pro-inflammatory prostaglandins. This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are involved in inflammation, fever, and pain. By blocking COX-2, the compound reduces the levels of these inflammatory mediators, leading to anti-inflammatory and analgesic effects .
Pharmacokinetics
The compound’s pharmacokinetics can be summarized by its ADME properties:
Result of Action
At the molecular level, the compound’s inhibition of COX-2 leads to a decrease in prostaglandin synthesis. This results in reduced inflammation, pain, and fever. At the cellular level, it decreases the recruitment of inflammatory cells to sites of injury or infection, further contributing to its anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments may enhance its absorption, while extreme temperatures could affect its stability. Additionally, the presence of other drugs that compete for the same metabolic pathways can alter its pharmacokinetics and efficacy .
Biological Activity
Methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazine ring fused with various functional groups, including a chloro and a fluoro substituent. The presence of these substituents is crucial as they can significantly influence the biological activity of the molecule.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit antibacterial and antifungal properties . For instance, studies have shown that similar benzothiazine derivatives possess moderate to good antimicrobial activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell walls or inhibition of metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Benzothiazines are also recognized for their anti-inflammatory properties . Compounds within this class have been investigated for their ability to inhibit inflammatory mediators and pathways, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases . The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines.
Antioxidant Potential
The antioxidant activity of benzothiazine derivatives has been highlighted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases . The antioxidant capacity is particularly important in protecting cells from oxidative damage and may contribute to their anti-inflammatory effects.
Study 1: Antimicrobial Screening
A recent study synthesized several benzothiazine derivatives, including this compound. These compounds were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | S. aureus | 15 |
Compound B | E. coli | 12 |
Title Compound | S. aureus | 18 |
Title Compound | E. coli | 14 |
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound using an in vivo model of inflammation. The results demonstrated a significant reduction in paw edema in treated groups compared to controls, indicating effective anti-inflammatory action .
Properties
IUPAC Name |
methyl 6-chloro-2-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O5S/c1-15-8-10-18(27)13-20(15)28-22(30)14-29-24(25(31)34-2)23(16-6-4-3-5-7-16)19-12-17(26)9-11-21(19)35(29,32)33/h3-13H,14H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUKPDDJWSLDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.